molecular formula C15H13F3N4O2S B2822668 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1021091-38-2

2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Katalognummer: B2822668
CAS-Nummer: 1021091-38-2
Molekulargewicht: 370.35
InChI-Schlüssel: LLKWBBOHGDHXKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H13F3N4O2S and its molecular weight is 370.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel heterocyclic compound with potential therapeutic applications, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C18H18F3N3OSC_{18}H_{18}F_3N_3OS. Its structure includes a pyridazine ring and a trifluoromethyl phenyl group, which are critical for its biological activity. The presence of sulfur in the thio group contributes to its unique properties.

This compound has been identified as a glutaminase (GLS1) inhibitor , which is crucial in cancer metabolism. Inhibition of GLS1 disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. The compound demonstrates selectivity towards GLS1-mediated pathways, making it a promising candidate for targeted cancer therapies.

Biological Activity Data

Biological ActivityDescriptionReference
GLS1 Inhibition Demonstrates significant inhibition of GLS1 activity, leading to reduced tumor growth in preclinical models.
Antiproliferative Effects Exhibits GI50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative activity.
Selectivity Shows selectivity over FLT3 wild-type and cKIT kinases, minimizing off-target effects.

Case Study 1: Efficacy Against Acute Myeloid Leukemia (AML)

In a study involving FLT3-ITD-positive AML cell lines, the compound was shown to effectively inhibit cell proliferation through apoptosis induction and cell cycle arrest at the G0/G1 phase. The results suggest that this compound could serve as a therapeutic agent in treating specific leukemia subtypes.

Case Study 2: In Vivo Tumor Growth Suppression

In vivo studies using mouse xenograft models indicated that treatment with this compound resulted in significant tumor growth suppression. The pharmacokinetic profile demonstrated favorable absorption and distribution characteristics, supporting its potential for clinical use.

Research Findings

Recent research highlights the importance of structural modifications to enhance the efficacy and selectivity of GLS1 inhibitors. The incorporation of various substituents on the pyridazine ring has been shown to affect both potency and selectivity against different cancer types.

Wissenschaftliche Forschungsanwendungen

Inhibition of Glutaminase

One of the primary applications of this compound is as an inhibitor of glutaminase, an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells. Glutaminase converts glutamine into glutamate, which is essential for cancer cell proliferation and survival. By inhibiting this enzyme, the compound may help starve cancer cells of necessary metabolites, thereby inhibiting tumor growth.

  • Case Study : Research has shown that compounds similar to 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide effectively reduce tumor size in preclinical models by targeting glutaminase activity .
Compound NameMechanism of ActionDisease TargetedReference
This compoundGlutaminase InhibitionCancer

Potential in Neurological Disorders

Emerging studies suggest that this compound may also have applications in treating neurological disorders. By modulating metabolic pathways involved in neurotransmitter synthesis, it could potentially mitigate neurodegenerative processes.

  • Research Insight : Investigations into the effects of glutaminase inhibition on neuroinflammation indicate that this compound could reduce excitotoxicity associated with conditions like Alzheimer's disease and multiple sclerosis .
Application AreaMechanismPotential ImpactReference
Neurological DisordersReducing NeuroinflammationNeuroprotection

Eigenschaften

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c1-9(23)19-12-6-7-14(22-21-12)25-8-13(24)20-11-4-2-10(3-5-11)15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKWBBOHGDHXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.